molecular formula C18H17N3O3 B6519728 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide CAS No. 896353-93-8

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide

Cat. No.: B6519728
CAS No.: 896353-93-8
M. Wt: 323.3 g/mol
InChI Key: YKTAYPDGHCSJJA-UHFFFAOYSA-N
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Description

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phthalazinone core and a phenoxypropanamide moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide typically involves multiple steps. One common method starts with the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form a phthalazinone intermediate. This intermediate is then reacted with 2-phenoxypropanoic acid under specific conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to increase reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction can produce phthalazinone alcohols .

Scientific Research Applications

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
  • Phthalazinone derivatives
  • Oxadiazol-phthalazinone derivatives

Uniqueness

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide is unique due to its combination of a phthalazinone core and a phenoxypropanamide moiety. This structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12(24-13-7-3-2-4-8-13)17(22)19-11-16-14-9-5-6-10-15(14)18(23)21-20-16/h2-10,12H,11H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTAYPDGHCSJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NNC(=O)C2=CC=CC=C21)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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